Product packaging for Hexanesulfonyl fluoride, 6-fluoro-(Cat. No.:CAS No. 372-70-3)

Hexanesulfonyl fluoride, 6-fluoro-

Cat. No.: B13422481
CAS No.: 372-70-3
M. Wt: 186.22 g/mol
InChI Key: VBDIRKCYFKHOAR-UHFFFAOYSA-N
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Description

Hexanesulfonyl fluoride, 6-fluoro- is a useful research compound. Its molecular formula is C6H12F2O2S and its molecular weight is 186.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12F2O2S B13422481 Hexanesulfonyl fluoride, 6-fluoro- CAS No. 372-70-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

372-70-3

Molecular Formula

C6H12F2O2S

Molecular Weight

186.22 g/mol

IUPAC Name

6-fluorohexane-1-sulfonyl fluoride

InChI

InChI=1S/C6H12F2O2S/c7-5-3-1-2-4-6-11(8,9)10/h1-6H2

InChI Key

VBDIRKCYFKHOAR-UHFFFAOYSA-N

Canonical SMILES

C(CCCS(=O)(=O)F)CCF

Origin of Product

United States

Contextual Significance of Sulfur Vi Fluorides in Contemporary Organic Chemistry

Sulfur(VI) fluorides, particularly sulfonyl fluorides (RSO2F), have become a significant class of compounds in modern organic chemistry. nih.gov Their unique properties, including hydrolytic stability and resistance to oxidation and reduction, set them apart from other halogenated analogues. nih.govacs.org The strong bond between sulfur and fluorine, characterized by significant pi-donation from fluorine to sulfur and high ionicity, enhances the stability of the sulfur(VI) fluoride (B91410) group while moderating the electrophilicity of the sulfur atom. nih.govacs.org

Initially investigated in the 1920s and 1930s for applications such as dyes and pesticides, interest in sulfur(VI) fluorides waned before a brief resurgence in the 1960s as protease inhibitors and chemical probes. nih.govrsc.org A significant revival in the field occurred in 2014, leading to a dramatic increase in research and the development of new synthetic strategies. nih.govrsc.org This has expanded their application in diverse areas, including catalysis and biomolecular chemistry. nih.govrsc.orgnih.gov The reactivity of sulfonyl fluorides, particularly their ability to undergo nucleophilic substitution at the sulfur atom under specific conditions, has made them valuable tools for chemists. purdue.edu

Recent advancements have focused on catalytic strategies to both synthesize and utilize S(VI) fluorides, with a particular emphasis on understanding reaction mechanisms to inform the design of future catalytic systems. nih.govnih.govclaremont.edu These compounds are now recognized for their potential in creating covalent inhibitors and as biochemical probes to study protein structures. purdue.edunih.gov

Synthetic Methodologies for Hexanesulfonyl Fluoride, 6 Fluoro and Derived Structures

Environmentally Benign Synthetic Protocols and Catalytic Systems

The increasing focus on sustainable chemistry has driven the development of environmentally benign synthetic methods for organofluorine compounds, including aliphatic sulfonyl fluorides like Hexanesulfonyl fluoride (B91410), 6-fluoro-. Traditional methods for synthesizing perfluoroalkanesulfonyl fluorides, such as electrochemical fluorination (ECF), often require harsh conditions, specialized equipment, and can result in significant byproducts and modest yields. nih.govgoogle.comwikipedia.org For instance, the ECF process to produce perfluorooctanesulfonyl fluoride, a longer-chain analogue, yields only about 25% of the desired product along with a mixture of branched isomers. wikipedia.org Modern research, therefore, emphasizes catalytic systems that operate under mild conditions, utilize less hazardous reagents, and improve efficiency and selectivity. sigmaaldrich.comnih.gov

Recent advancements in catalysis offer promising and greener alternatives for the synthesis of alkylsulfonyl fluorides. sigmaaldrich.com These modern strategies include photoredox catalysis, electrocatalysis, transition-metal catalysis, and organocatalysis, which provide pathways to sulfonyl fluorides from readily available precursors. sigmaaldrich.com

Photoredox Catalysis: A Mild Approach

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions using visible light as an energy source. organic-chemistry.org This methodology has been successfully applied to the preparation of alkylsulfonyl fluorides from accessible starting materials like alkyl bromides and alcohols. organic-chemistry.orgorganic-chemistry.org The process typically involves a halogen atom transfer (XAT) from the alkyl precursor, followed by the capture of sulfur dioxide (SO₂) and subsequent fluorination. organic-chemistry.org This approach is noted for its mildness and has been demonstrated to be scalable, representing a significant improvement over more hazardous, traditional methods. organic-chemistry.org

Catalytic Halogen Exchange

The conversion of sulfonyl chlorides to sulfonyl fluorides via halogen exchange is a well-established method. However, recent innovations have rendered this process more environmentally friendly. A simple and mild protocol for this direct chloride-to-fluoride exchange utilizes potassium fluoride (KF) in a biphasic mixture of water and acetone. organic-chemistry.org This method avoids the need for harsh, anhydrous conditions or specialized phase-transfer catalysts, offering high yields for a broad range of sulfonyl fluorides. organic-chemistry.org The use of water as a solvent component significantly enhances the green credentials of this synthetic route.

Another approach involves the use of sulfonyl imidazoles as stable intermediates. These can be converted to the final sulfonyl fluoride in a single step using a combination of acetic acid and potassium bifluoride (KHF₂), providing a more storable and manageable precursor than the often-unstable sulfonyl chlorides. organic-chemistry.org

Advanced Catalytic Systems

While many novel catalytic systems have been developed primarily for arylsulfonyl fluorides, the principles are influential for the broader field. acs.orgmdpi.com For example, bismuth-catalyzed protocols have been shown to convert aryl boronic acids to arylsulfonyl fluorides under mild conditions. organic-chemistry.orgacs.org Similarly, copper and palladium-based catalytic systems are used for the fluorosulfonylation of various aryl precursors. organic-chemistry.org The development of these transition-metal and organocatalytic strategies for alkylsulfonyl fluorides is an active area of research, aiming to provide efficient and selective pathways from diverse starting materials. sigmaaldrich.com

The following tables summarize key findings in the development of modern synthetic protocols applicable to the synthesis of alkylsulfonyl fluorides.

Table 1: Environmentally Benign Catalytic Methods for Alkylsulfonyl Fluoride Synthesis

Catalytic MethodPrecursor TypeKey Reagents/ConditionsAdvantagesSource(s)
Photoredox CatalysisAlkyl Bromides, AlcoholsVisible Light, Photocatalyst, SO₂ Source, Fluorinating AgentMild conditions, Scalable, High functional group tolerance organic-chemistry.org, organic-chemistry.org
Biphasic Halogen ExchangeAlkylsulfonyl ChloridesPotassium Fluoride (KF), Water/AcetoneMild, High Yield, Simple procedure, Reduced organic solvent use organic-chemistry.org
Intermediate-Based ExchangeSulfonyl ImidazolesAcetic Acid, Potassium Bifluoride (KHF₂)Utilizes stable and storable intermediates organic-chemistry.org

Table 2: Detailed Research Findings on Applicable Synthetic Protocols

ProtocolPrecursor ExampleCatalyst/Reagent SystemSolventReported OutcomeSource(s)
Photoredox SulfonylationAlkyl BromidesIr- or Ru-based photocatalyst, DABSO (SO₂ source), SelectfluorOrganic SolventMild and scalable synthesis of various alkylsulfonyl fluorides. organic-chemistry.org, organic-chemistry.org
Halogen ExchangeVarious Sulfonyl ChloridesPotassium Fluoride (KF)Water/AcetoneSimple, mild, and high-yielding direct conversion to sulfonyl fluorides. organic-chemistry.org
Sandmeyer-Type Fluorosulfonylation*Aryldiazonium SaltsNa₂S₂O₅, SelectfluorN/ACopper-free, broad functional group tolerance, applicable for late-stage functionalization. organic-chemistry.org

*Note: While developed for aryldiazonium salts, the principles of using safer SO₂ sources and fluorinating agents are relevant to advancing environmentally benign syntheses for all sulfonyl fluorides.

Intrinsic Orthogonal Reactivity of the Sulfur(VI) Fluoride Moiety

The sulfur(VI) fluoride (S(VI)-F) group, as present in Hexanesulfonyl fluoride, 6-fluoro-, is distinguished by a remarkable balance of stability and latent reactivity. nih.govsigmaaldrich.com This dual nature is the foundation of its orthogonal reactivity. The S(VI)-F bond is exceptionally robust and resistant to a wide range of chemical conditions, including thermolysis, strong acids, oxidation, and reduction. nih.govsigmaaldrich.com This stability allows the sulfonyl fluoride group to be carried through multi-step syntheses without decomposition, a significant advantage over more reactive analogs like sulfonyl chlorides. chemrxiv.org

However, this kinetic stability can be "switched on" under specific conditions, allowing the sulfur center to engage in highly selective reactions. This latent reactivity can be unleashed by specific catalysts or reaction partners, enabling transformations that are otherwise inaccessible. nih.gov For instance, researchers have demonstrated the ability to selectively direct the reaction of a sulfonyl fluoride towards either Sulfur(VI) Fluoride Exchange (SuFEx) with phenolates or a defluorosulfonylative pathway with amines by simply altering the base used in the reaction. springernature.com A comprehensive study profiling a variety of S(VI)-F functionalities revealed a wide spectrum of hydrolytic stabilities and reactivities, underscoring the tunable nature of this group for applications in chemical biology and beyond. nih.gov This capacity to remain inert until a specific chemical stimulus is introduced is the essence of its intrinsic orthogonal reactivity. nih.gov

Carbon-Carbon Bond Forming Reactions Involving Sulfonyl Fluoride Electrophiles

While traditionally known for forming bonds to heteroatoms (S-N, S-O), the sulfonyl fluoride group has more recently been developed as a competent electrophile in transition-metal-catalyzed carbon-carbon bond-forming reactions. These desulfonative cross-coupling reactions represent a significant expansion of the synthetic utility of compounds like Hexanesulfonyl fluoride, 6-fluoro-, enabling the direct conversion of the C-SO2F unit into a C-C bond.

A significant breakthrough in this area is the development of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using aryl sulfonyl fluorides as electrophiles. researchgate.net This transformation allows for the coupling of the sulfonyl fluoride with various boronic acids to form biaryl structures. researchgate.net The reaction proceeds under base-free conditions and, remarkably, can tolerate the presence of strong acids. researchgate.net This method provides a novel disconnection approach in synthesis, leveraging the stability and unique reactivity of the sulfonyl fluoride group. Given this precedent, Hexanesulfonyl fluoride, 6-fluoro- is expected to participate in similar desulfonative couplings with appropriate alkyl- or arylboronic acids, providing a pathway to more complex carbon skeletons.

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Sulfonyl Electrophiles

Sulfonyl ElectrophileBoronic AcidCatalyst/LigandYield (%)Reference
Pyridine-2-sulfonyl fluoride4-Methoxyphenylboronic acidPd(dppf)Cl₂89 researchgate.net
Benzenesulfonyl chloridePhenylboronic acidPd(PPh₃)₄95 nih.gov
Toluenesulfonyl chloride2-Thiopheneboronic acidPd(PPh₃)₄89 nih.gov
Benzenesulfonyl fluoridePhenylboronic acidPd(dppf)Cl₂ / CsF40 researchgate.net

This table presents data for analogous sulfonyl electrophiles to illustrate the scope of the reaction.

The mechanism of these desulfonative cross-coupling reactions has been a subject of detailed investigation. For related couplings involving sulfones and sulfinates, studies point to the oxidative addition of the carbon-sulfur bond to the low-valent transition metal center (e.g., Pd(0) or Ni(0)) as the crucial, often turnover-limiting, step. researchgate.netnih.govacs.org

In the case of nickel-catalyzed desulfonylative reactions, a key Ar–Ni(II)–SO₂CF₃ complex has been isolated and characterized by X-ray crystallography, providing strong evidence for the C(Ar)–SO₂ bond activation pathway. acs.org For palladium-catalyzed reactions with aryl sulfinates, kinetic and structural analyses have identified different catalyst resting states and turnover-limiting steps depending on the substrate. For carbocyclic sulfinates, the oxidative addition complex is the resting state, and transmetalation is turnover-limiting. nih.govresearchgate.net In contrast, for pyridine (B92270) sulfinates, a chelated Pd(II) sulfinate complex formed after transmetalation is the resting state, and the loss of SO₂ is turnover-limiting. researchgate.net These mechanistic insights are critical for overcoming challenges and designing more efficient catalytic systems for the cross-coupling of sulfonyl fluorides like Hexanesulfonyl fluoride, 6-fluoro-.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry Applications

The most prominent application of the sulfonyl fluoride moiety is its role as a key electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govrsc.org Introduced by K. Barry Sharpless and coworkers, SuFEx has been designated as a next-generation "click chemistry" transformation. sigmaaldrich.comnih.gov Click chemistry is characterized by reactions that are modular, high-yielding, wide in scope, and generate only inoffensive byproducts. cshl.edu SuFEx meets these criteria, enabling the rapid and reliable construction of molecules by forming exceptionally stable S-O or S-N linkages from sulfonyl fluorides and appropriate nucleophiles (e.g., silyl (B83357) ethers or amines). sigmaaldrich.comnih.gov The applications of SuFEx are extensive and continue to grow, spanning materials science for polymer synthesis, drug discovery for lead generation, and chemical biology for creating bioconjugates and chemical probes. rsc.orgbohrium.com

The utility of SuFEx chemistry is marked by its versatility, but it is also subject to certain constraints. The reactivity of the S(VI)-F bond can be finely tuned. For example, while sulfonyl fluorides are generally stable, their reactivity towards nucleophiles can be significantly enhanced by catalysts. nih.gov Conversely, steric hindrance around the sulfur atom can impede the SuFEx reaction. A notable example involves an oxetane-substituted sulfonyl fluoride that is unreactive towards amines but readily undergoes SuFEx with less sterically demanding phenolates. springernature.com

Another challenge has been the application of SuFEx to sterically hindered or less reactive nucleophiles, such as alkyl alcohols. cshl.edu However, new catalytic protocols have been developed to overcome these limitations. For instance, a synergistic system using 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) and hexamethyldisilazane (B44280) (HMDS) allows for the efficient SuFEx coupling of alcohols directly, circumventing the need for their pre-silylation. cshl.edu Similarly, the selective modification of tyrosine residues in proteins, once considered a major hurdle, was achieved by using a specific catalyst that selectively deprotonates the phenol (B47542) side chain over other nucleophilic amino acids. nih.gov A comprehensive understanding of these factors is crucial for fully exploiting the potential of SuFEx with substrates like Hexanesulfonyl fluoride, 6-fluoro-.

Catalytic Activation Strategies for Hexanesulfonyl Fluoride, 6-Fluoro-

To harness the reactivity of the relatively inert S(VI)-F bond in Hexanesulfonyl fluoride, 6-fluoro- for transformations like sulfonamide and sulfonate ester synthesis, various catalytic activation strategies have been developed. These methods aim to increase the electrophilicity of the sulfur center, facilitating nucleophilic attack under mild conditions.

One successful approach involves the use of Lewis acids. Calcium triflimide [Ca(NTf₂)₂] has been shown to be an effective catalyst for activating a wide array of sulfonyl fluorides toward nucleophilic addition with amines, producing sulfonamides in good yields. organic-chemistry.orgacs.org The Lewis acidic calcium cation is proposed to coordinate to the fluorine and/or oxygen atoms of the sulfonyl fluoride, enhancing its electrophilicity. acs.org

Another powerful strategy employs nucleophilic catalysis. 1-Hydroxybenzotriazole (B26582) (HOBt) has been identified as a highly efficient organocatalyst for the amidation of sulfonyl fluorides. researchgate.netnih.gov The reaction is believed to proceed through the formation of a more reactive sulfonyl-HOBt intermediate. This method is particularly effective for synthesizing sterically hindered sulfonamides and has been applied to the synthesis of the drug Fedratinib. chemrxiv.orgnih.gov These catalytic methods provide robust and versatile tools for the functionalization of Hexanesulfonyl fluoride, 6-fluoro-.

Table 2: Summary of Catalytic Activation Strategies for Sulfonyl Fluorides

StrategyCatalyst/ReagentNucleophileKey FeatureReference
Lewis Acid CatalysisCa(NTf₂)₂AminesActivates a broad range of sulfonyl fluorides under mild conditions. organic-chemistry.org, acs.org
Nucleophilic Catalysis1-Hydroxybenzotriazole (HOBt)AminesHighly efficient for sterically hindered substrates; low catalyst loading. researchgate.net, nih.gov
Base/Additive SynergyBTMG / HMDSAlcoholsCircumvents the need for pre-activation of alcohol nucleophiles. cshl.edu

Photoredox Catalysis for Sulfonyl Fluoride Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for the formation and functionalization of C-S bonds under mild conditions. For compounds like 6-Fluorohexane-1-sulfonyl fluoride, this approach offers avenues for both its synthesis and subsequent transformations. Recent studies have demonstrated the synthesis of alkyl sulfonyl fluorides from readily available alkyl bromides and alcohols via photoredox catalysis. acs.org This method, relying on a halogen atom transfer (XAT) mechanism followed by SO2 capture and fluorination, provides a mild route to sp³-rich sulfonyl fluorides. acs.org

Furthermore, photoredox catalysis enables the direct allylic C-H fluorosulfonylation of alkenes, yielding allyl sulfonyl fluorides. nih.govchemrxiv.org This process, which can be achieved with reagents like 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI), showcases excellent regioselectivity and functional group tolerance. nih.govchemrxiv.orgchemrxiv.org For a molecule like 6-Fluorohexane-1-sulfonyl fluoride, photoredox-catalyzed reactions could potentially be employed for further functionalization of the hexyl chain, for instance, through C-H activation, or for reactions involving the sulfonyl fluoride group itself.

A significant advancement in this area is the generation of the fluorosulfonyl radical (FSO2•) under photoredox conditions. nih.govresearchgate.net This radical can then participate in various transformations, such as the aminofluorosulfonylation of unactivated olefins, to produce valuable β-amino sulfonyl fluoride derivatives. nih.gov The generation of sulfonyl radicals from sulfonyl fluorides through the cooperative action of an organosuperbase and a photoredox catalyst has also been reported, expanding the synthetic utility of this class of compounds beyond their traditional role as electrophiles. nih.gov

Table 1: Examples of Photoredox-Catalyzed Reactions of Sulfonyl Fluorides and Related Compounds
Reaction TypeSubstratesCatalyst SystemProduct TypeReference
Alkyl Sulfonyl Fluoride SynthesisAlkyl Bromides, SO2, NFSIIr-based photocatalystAlkyl Sulfonyl Fluorides acs.org
Allylic C-H FluorosulfonylationAlkenes, FABIIr-based photocatalystAllyl Sulfonyl Fluorides nih.govchemrxiv.org
AminofluorosulfonylationUnactivated Olefins, Amides, SO2, NFSIIr-based photocatalystβ-Amino Sulfonyl Fluorides nih.gov
Radical GenerationSulfonyl Fluorides, AlkenesRu-based photocatalyst, DBUVinyl Sulfones nih.gov

Electrocatalytic Methodologies in Sulfonyl Fluoride Reactivity

Electrocatalysis offers a green and efficient alternative for chemical synthesis, often avoiding the need for chemical oxidants or reductants. The synthesis of sulfonyl fluorides, including alkyl derivatives structurally similar to 6-Fluorohexane-1-sulfonyl fluoride, has been successfully achieved using electrochemical methods. researchgate.netnih.gov One notable approach is the oxidative coupling of thiols or disulfides with potassium fluoride (KF). nih.govnih.gov This method is environmentally benign, employs an inexpensive fluoride source, and demonstrates a broad substrate scope, encompassing alkyl, benzyl, and aryl thiols. nih.gov The proposed mechanism involves the anodic oxidation of the disulfide to a radical cation, which then reacts with the fluoride nucleophile. nih.gov

Another electrochemical strategy involves the synthesis of sulfonyl fluorides from sulfonyl hydrazides using Et3N·3HF as the fluoride source. rsc.org This method operates under constant current and utilizes n-Bu4NI as both an electrolyte and a redox catalyst to generate the key sulfonyl radical species. rsc.org These electrochemical approaches represent viable and sustainable routes for the synthesis of 6-Fluorohexane-1-sulfonyl fluoride from corresponding precursors like 6-fluorohexane-1-thiol or its disulfide.

Table 2: Electrocatalytic Syntheses of Sulfonyl Fluorides
PrecursorFluoride SourceKey FeaturesProductReference
Thiols/DisulfidesKFOxidant- and catalyst-free, mild conditionsAlkyl/Aryl Sulfonyl Fluorides nih.govnih.gov
Sulfonyl HydrazidesEt3N·3HFn-Bu4NI as redox catalystAlkyl/Aryl Sulfonyl Fluorides rsc.org
Aryl/Alkyl Sulfinic SaltsEt3N·3HFOxidant-freeAryl/Alkyl Sulfonyl Fluorides researchgate.net

Transition-Metal Catalysis in Carbon-Sulfur Bond Formation

Transition-metal catalysis has been instrumental in the development of new methods for forming carbon-sulfur bonds. While the primary application in the context of sulfonyl fluorides often involves their use as coupling partners in SuFEx-type reactions, transition metals also play a role in their synthesis. Palladium-catalyzed reactions, in particular, have been developed for the fluorosulfonylation of various substrates. nih.govrsc.org For instance, aryl thianthrenium salts can be converted to aryl sulfonyl fluorides using a palladium catalyst with Na2S2O4 as the sulfonyl source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source. rsc.org

While direct transition-metal-catalyzed C-F bond formation at the 6-position of a pre-existing hexanesulfonyl fluoride is challenging, the principles of transition-metal catalysis could be applied to synthesize 6-Fluorohexane-1-sulfonyl fluoride from precursors containing either the fluoro or the sulfonyl fluoride moiety. For example, a substrate containing a terminal alkene could potentially undergo a transition-metal-catalyzed hydrofluorination or a related process.

More relevant to the reactivity of the sulfonyl fluoride group itself, nickel(0) complexes with N-heterocyclic carbene (NHC) ligands have been shown to activate p-toluenesulfonyl fluoride through oxidative addition at either the S-F or S-C bond. chemrxiv.org This activation opens up new avenues for the catalytic functionalization of sulfonyl fluorides.

Organocatalytic Advancements in Sulfonyl Fluoride Chemistry

Organocatalysis provides a metal-free platform for activating sulfonyl fluorides, which are generally stable and moderately reactive electrophiles. The inherent stability of the S-F bond in compounds like 6-Fluorohexane-1-sulfonyl fluoride necessitates activation for it to react with nucleophiles under mild conditions. sigmaaldrich.com N-Heterocyclic carbenes (NHCs) have been identified as effective organocatalysts for SuFEx reactions. chemrxiv.org They can act as Brønsted base catalysts, activating alcohols and amines for subsequent reaction with sulfonyl fluorides to form sulfonate esters and sulfonamides. chemrxiv.org

Another important organocatalytic system for the amidation of sulfonyl fluorides involves the use of 1-hydroxybenzotriazole (HOBt) in combination with silicon additives. nih.gov This method is particularly effective for sterically hindered substrates and has been applied to the synthesis of the drug Fedratinib. nih.gov Furthermore, the activation of sulfonyl fluorides can be achieved using Lewis acids like calcium triflimide [Ca(NTf2)2], which facilitates the reaction with amines to form sulfonamides under mild conditions. acs.orgacs.org These organocatalytic and Lewis acid-catalyzed methods would be applicable to 6-Fluorohexane-1-sulfonyl fluoride, enabling its use as a versatile building block in medicinal chemistry and materials science. solubilityofthings.com

Exploration of Radical Pathways in Hexanesulfonyl Fluoride, 6-Fluoro- Functionalization

The generation of sulfonyl radicals offers a complementary approach to the traditional polar reactivity of sulfonyl fluorides. For 6-Fluorohexane-1-sulfonyl fluoride, accessing its corresponding sulfonyl radical would enable a host of radical-mediated transformations. As mentioned in the context of photoredox catalysis, sulfonyl radicals can be generated from sulfonyl fluorides. nih.gov

Radical fluorosulfonylation reactions provide a direct way to synthesize complex sulfonyl fluorides. researchgate.net For example, the radical-mediated vicinal addition of a fluorosulfonyl group and a trifluoromethyl group to alkynes has been reported. nih.gov This process involves the generation of a fluorosulfonyl radical (FSO2•), which adds to the alkyne. nih.gov Similarly, radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes has been achieved, highlighting the utility of FSO2• in complex bond formations. nih.gov These radical pathways suggest that 6-Fluorohexane-1-sulfonyl fluoride could potentially be synthesized from a 6-fluorohexyl radical precursor through trapping with a source of the •SO2F radical, or its corresponding 6-fluorohexanesulfonyl radical could be generated and used in subsequent reactions.

Theoretical and Computational Chemistry Approaches to Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, understanding reactivity, and predicting outcomes in complex chemical systems.

Density Functional Theory (DFT) Calculations for Reaction Pathways

For reactions involving sulfonyl fluorides, DFT calculations have provided significant insights into their mechanisms. For example, in the SuFEx reaction of methanesulfonyl fluoride with methylamine, DFT studies have shown that the reaction proceeds through an SN2-type mechanism. nih.gov These calculations revealed that the presence of a base is crucial for lowering the activation barrier by increasing the nucleophilicity of the amine. nih.gov

DFT calculations have also been employed to study the mechanism of sulfonylation of lysine (B10760008) residues in proteins by aromatic sulfonyl fluorides. nih.gov These studies can discriminate between a direct substitution pathway and an elimination-addition mechanism involving a trigonal bipyramidal intermediate. nih.gov For 6-Fluorohexane-1-sulfonyl fluoride, DFT calculations could be used to predict its reactivity with various nucleophiles, understand the influence of the terminal fluorine atom on the electronics of the sulfonyl fluoride group, and rationalize the regioselectivity observed in its reactions. Furthermore, computational studies on the activation of sulfonyl fluorides by nickel complexes have supported an initial oxidative addition at either the S-F or S-C bond, with similar energetics for both pathways. chemrxiv.org Such theoretical investigations are crucial for the rational design of new catalytic systems for the functionalization of 6-Fluorohexane-1-sulfonyl fluoride and related compounds.

Molecular Dynamics Simulations in Surface Adsorption Phenomena

A comprehensive search of scientific literature revealed no specific molecular dynamics (MD) simulation studies focused on the surface adsorption phenomena of Hexanesulfonyl fluoride, 6-fluoro-. While extensive research employing MD simulations exists for other per- and polyfluoroalkyl substances (PFAS), particularly perfluoroalkyl sulfonic acids (PFSAs) and perfluoroalkyl carboxylic acids (PFCAs), direct computational investigations into the interfacial behavior of Hexanesulfonyl fluoride, 6-fluoro- are not publicly available at this time.

Furthermore, computational work has been dedicated to developing accurate force fields for fluorinated compounds to ensure the reliability of MD simulations in predicting their behavior. acs.org These force fields are crucial for accurately modeling the complex interactions, including the unique properties of fluorous-fluorous interactions, that govern the behavior of these molecules at interfaces. acs.orgresearchgate.net

However, the specific structural and electronic properties of the sulfonyl fluoride group in Hexanesulfonyl fluoride, 6-fluoro- would necessitate dedicated simulation studies to understand its unique surface adsorption characteristics. Without such studies, any discussion on its molecular dynamics at surfaces would be speculative. Therefore, detailed research findings and data tables for Hexanesulfonyl fluoride, 6-fluoro- in this context cannot be provided.

Evolution of Research Perspectives on Perfluoroalkyl Sulfonyl Fluorides

Established Synthetic Pathways to Perfluoroalkanesulfonyl Fluorides

The industrial production of perfluoroalkanesulfonyl fluorides has long been dominated by electrochemical fluorination (ECF). This technology, while effective, is characterized by specific reaction pathways and the formation of various byproducts.

Electrochemical Fluorination (ECF) of Hexanesulfonyl Chloride

The Simons Process is a foundational electrochemical fluorination method for producing perfluorinated compounds. wikipedia.org It involves the electrolysis of an organic substrate, in this case, hexanesulfonyl chloride, dissolved in anhydrous hydrogen fluoride (aHF). wikipedia.orggoogle.com The process typically uses a nickel anode and operates at a cell potential of 5–6 V. wikipedia.org During ECF, all carbon-hydrogen bonds in the alkyl chain are replaced by carbon-fluorine bonds, and the sulfonyl chloride group (-SO₂Cl) is converted to a sulfonyl fluoride group (-SO₂F).

This process is valued for its ability to produce highly fluorinated materials. wikipedia.org The mechanism is believed to involve high-valent nickel fluoride species (such as NiF₃ or NiF₄) that are formed on the anode surface and act as the fluorinating agent. researchgate.netxmu.edu.cn This heterogeneous process allows for the transfer of fluorine from the hydrogen fluoride solvent to the organic substrate. xmu.edu.cn

Table 1: Typical ECF Parameters for Sulfonyl Halide Fluorination

ParameterValue/ConditionSource
Process NameSimons Process wikipedia.org
SubstrateAlkanesulfonyl Halide (e.g., Hexanesulfonyl Chloride) google.com
Solvent & Fluorine SourceAnhydrous Hydrogen Fluoride (aHF) wikipedia.org
Anode MaterialNickel or Nickel-plated wikipedia.org
Cell Voltage5 - 6 V wikipedia.org
Primary ProductPerfluoroalkanesulfonyl Fluoride researchgate.net

Pathways Leading to Unintentional Formation in ECF Processes

Despite its utility, the ECF process is not perfectly selective and often leads to a mixture of products, reducing the yield of the desired perfluorohexane-1-sulfonyl fluoride. Several side reactions contribute to this complex product distribution:

Fragmentation: The high energy of the process can cause cleavage of carbon-carbon and carbon-sulfur bonds. This results in the formation of shorter-chain perfluoroalkanesulfonyl fluorides (e.g., perfluoropentanesulfonyl fluoride, perfluorobutanesulfonyl fluoride) and simple fluorinated gases like carbon tetrafluoride (CF₄) and sulfuryl fluoride (SO₂F₂). google.com For instance, the ECF of ethanesulfonyl fluoride yields perfluoromethane sulfonyl fluoride as a byproduct, along with C₂F₆ and SO₂F₂. google.com

Cyclization: Intramolecular reactions can lead to the formation of perfluorinated cyclic ethers or sulfones, although this is more prevalent with longer-chain precursors.

Rearrangement: Skeletal rearrangements of the carbon chain can occur, leading to branched isomers of the target linear perfluorohexane-1-sulfonyl fluoride.

Incomplete Fluorination: Some molecules may pass through the reactor without complete substitution of hydrogen atoms, resulting in partially fluorinated products. However, the harsh conditions of the Simons process generally favor exhaustive fluorination.

Hydrolysis: The presence of trace amounts of water in the electrolyte can lead to the hydrolysis of the sulfonyl fluoride product back to the corresponding sulfonic acid. acs.orgresearchgate.net

The aggressive nature of the fluorinating species generated at the anode is responsible for these non-selective reactions, making the separation and purification of the final product a critical, and often challenging, subsequent step. xmu.edu.cn

Strategic Syntheses of Hexanesulfonyl Fluoride, 6-Fluoro- Derivatives

Beyond the direct, brute-force approach of ECF, more targeted strategies are employed to synthesize sulfonyl fluorides and their derivatives. These methods offer greater control and are often more suitable for laboratory-scale synthesis and the introduction of specific functional groups.

Halogen Exchange Reactions for Sulfonyl Fluoride Formation

A common and milder alternative to ECF for forming the sulfonyl fluoride group is through halogen exchange (Halex) reactions. This method typically involves the conversion of a more readily available alkanesulfonyl chloride into the corresponding fluoride using a fluoride salt.

R-SO₂Cl + MF → R-SO₂F + MCl (where M = K, Cs, etc.)

Potassium fluoride (KF) is a widely used reagent for this transformation due to its affordability and safety. acs.orgresearchgate.net The reaction can be performed under various conditions, including in the presence of phase-transfer catalysts, which facilitate the reaction between the organic-soluble sulfonyl chloride and the inorganic fluoride salt. acs.orgtue.nl For example, the nucleophilic fluorination of 1-octanesulfonyl chloride has been successfully demonstrated using an aqueous solution of potassium bifluoride (KHF₂) under two-phase conditions, with the addition of a phase-transfer catalyst proving beneficial. acs.orgresearchgate.net

Table 2: Reagents for Halogen Exchange in Sulfonyl Fluoride Synthesis

Fluoride SourceCatalyst/ConditionsSubstrate ExampleSource
Potassium Fluoride (KF)Spray-drying, Phase-transfer catalystAlkanesulfonyl Chlorides acs.orgresearchgate.net
Potassium Bifluoride (KHF₂)Aqueous "on-water" conditions, Phase-transfer catalyst1-Octanesulfonyl Chloride acs.orgresearchgate.net
Cesium Fluoride (CsF)Aprotic solvents (e.g., acetonitrile)Aryl- and Alkanesulfonyl Chlorides
Triethylamine Trihydrofluoride ((C₂H₅)₃N·3HF)Organic mediaVarious wikipedia.org

Nucleophilic Substitution Approaches for Functionalization

Perfluoroalkanesulfonyl fluorides like perfluorohexane-1-sulfonyl fluoride are valuable precursors for a wide range of derivatives. The sulfonyl fluoride group (-SO₂F) is a reactive electrophile that can undergo nucleophilic substitution with various nucleophiles. This reactivity is the foundation of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that utilizes the robust and reliable reactivity of the -SO₂F group.

Common transformations include:

Formation of Sulfonamides: Reaction with primary or secondary amines yields perfluorinated sulfonamides. C₆F₁₃SO₂F + 2 R₂NH → C₆F₁₃SO₂NR₂ + [R₂NH₂]⁺F⁻

Formation of Sulfonate Esters: Reaction with alcohols, typically in the presence of a base, yields sulfonate esters. C₆F₁₃SO₂F + R-OH + Base → C₆F₁₃SO₂OR + [Base-H]⁺F⁻

These reactions allow for the attachment of the perfluorohexylsulfonyl moiety to a wide array of molecular scaffolds, enabling the synthesis of complex molecules for applications in pharmaceuticals, agrochemicals, and materials science. tue.nl The tolerance of the sulfonyl fluoride group to various reaction conditions, including some cross-coupling chemistries, further expands its utility as a synthetic building block. tue.nl

Implementation of Green Chemistry Principles in Sulfonyl Fluoride Synthesis

Traditional methods for synthesizing sulfonyl fluorides, particularly ECF, have significant environmental drawbacks, including the use of hazardous anhydrous HF, high energy consumption, and the generation of corrosive byproducts like HCl. wikipedia.org Modern synthetic chemistry aims to address these issues by incorporating principles of green chemistry.

Recent advancements focus on developing milder and more environmentally benign protocols:

Electrochemical Methods in Benign Media: Instead of anhydrous HF, newer electrochemical approaches use alternative fluoride sources and solvents. One innovative method involves the electrochemical oxidative coupling of thiols (R-SH) or disulfides (R-S-S-R) using potassium fluoride (KF) as a safe and inexpensive fluoride source in a mixture of acetonitrile (B52724) and aqueous HCl. acs.orgresearchgate.net This approach avoids the need for pre-synthesized sulfonyl chlorides and harsh oxidants. acs.orgresearchgate.nettue.nl

Use of Safer Fluorinating Agents: Halogen exchange reactions using KF in less hazardous solvent systems, or even under aqueous "on-water" conditions, represent a significant improvement over ECF or the use of more toxic fluorinating agents. acs.orgresearchgate.net

Catalytic Approaches: The use of phase-transfer catalysts allows reactions to proceed under milder conditions and with higher efficiency, reducing energy consumption and waste. acs.orgtue.nl For example, the preparation of aliphatic and aromatic sulfonyl fluorides is effectively catalyzed by phase-transfer agents. tue.nl

Flow Chemistry: The implementation of continuous flow reactors for fluorination reactions can improve safety by minimizing the amount of hazardous material present at any given time. It also allows for better control over reaction parameters like temperature and mixing, often leading to higher yields and purity.

These green methodologies are pivotal for the future of sulfonyl fluoride synthesis, aiming to make the production of these valuable compounds more sustainable and economically viable in both academic and industrial settings. acs.org

Derivatives and Advanced Materials Applications of Hexanesulfonyl Fluoride, 6 Fluoro

Synthesis of Perfluorinated Sulfonamide Derivatives

The synthesis of perfluorinated sulfonamide derivatives from hexanesulfonyl fluoride (B91410), 6-fluoro- is a foundational step in creating more complex fluorinated molecules. These reactions typically involve the reaction of the sulfonyl fluoride group with amines.

The creation of N-alkylated perfluoroalkanesulfonamides is a key process for developing a range of fluorinated compounds. nih.gov This is generally achieved by reacting perfluoroalkanesulfonyl fluorides, such as hexanesulfonyl fluoride, 6-fluoro-, with a primary or secondary amine. nih.gov This nucleophilic substitution reaction can be followed by further N-alkylation to introduce other functional groups. For example, a novel fluorocarbon surfactant, N-propyl-N-hydroxyethyl perfluorohexyl sulphonamide, was synthesized through an N-alkylation reaction followed by a nucleophilic substitution reaction, using perfluorohexyl sulphonyl fluoride as the starting material. researchgate.net

The reaction of perfluorooctanesulfonyl fluoride with an excess of an amine, like methylamine, is a common method for synthesizing monoalkylated perfluorooctanesulfonamides. nih.gov This reaction initially forms a complex ammonium (B1175870) salt, which is then treated with an acid to isolate the desired sulfonamide. nih.gov Further alkylation, for instance with 2-bromoethanol, can then be carried out. nih.govresearchgate.net The general steps for the synthesis of N-alkyl perfluoroalkanesulfonamides are outlined below:

StepReactionReagents
1Sulfonamide FormationPerfluoroalkanesulfonyl fluoride, Primary or Secondary Amine
2N-AlkylationAlkylating agent (e.g., 2-bromoethanol)
3Esterification (optional)Acryloyl chloride or Methacryloyl chloride

This table outlines the general reaction sequence for producing N-alkylated perfluoroalkanesulfonamides and their subsequent conversion to monomers.

The high electronegativity of fluorine atoms makes polyfluoroarenes susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a fluoride ion. nih.gov This principle is fundamental to the synthesis of many fluorinated derivatives.

Fabrication of Gemini-Fluorinated Cationic Surfactants

Gemini surfactants, which contain two hydrophobic chains and two hydrophilic head groups connected by a spacer, are known for their efficiency in reducing surface tension. sioc-journal.cn The incorporation of fluorinated chains, derived from hexanesulfonyl fluoride, 6-fluoro-, leads to the formation of highly effective Gemini-fluorinated cationic surfactants.

The synthesis of Gemini-fluorinated cationic surfactants is a multi-step process. nih.gov A typical sequence begins with the reaction of N¹,N¹-dimethylpropane-1,3-diamine with perfluoro-1-hexanesulfonyl fluoride in the presence of triethylamine. nih.gov This step yields N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide. nih.gov The subsequent step involves the quaternization of this intermediate with a diiodoalkane, such as 1,2-diiodoethane, 1,4-diiodobutane, or 1,6-diiodohexane, to produce the final Gemini-fluorinated cationic surfactants. nih.gov

The general synthesis of these surfactants can be summarized as follows:

StepDescriptionReactants
1Sulfonamide FormationPerfluoro-1-hexanesulfonyl fluoride, N¹,N¹-dimethylpropane-1,3-diamine, Triethylamine
2QuaternizationIntermediate from Step 1, Diiodoalkane (e.g., 1,2-diiodoethane)

This table illustrates the two-step reaction sequence for the synthesis of Gemini-fluorinated cationic surfactants.

The synthesis of other types of Gemini cationic surfactants can also involve multi-step reactions, starting with simple, commercially available compounds like fatty alcohols or amines. mdpi.com

Integration into Fluorinated Monomers and Polymer Architectures

Hexanesulfonyl fluoride, 6-fluoro- is a valuable precursor for creating fluorinated monomers that can be polymerized to produce functional polymers with unique surface properties.

A three-step procedure is employed for the synthesis of acrylate (B77674) and methacrylate (B99206) monomers containing perfluorohexyl sulfonamide units. researchgate.net This process starts with the reaction of perfluorohexanesulfonyl fluoride with an excess of methylamine. researchgate.net The resulting product then undergoes an alkylation reaction with 2-bromoethanol, followed by an esterification reaction with either acryloyl chloride or methacryloyl chloride to yield the final monomers, such as [N-methyl-perfluorohexane-1-sulfonamide]ethyl acrylate (C6SA) and methacrylate (C6SMA). researchgate.net

The synthesis of these monomers is detailed in the following table:

StepReactionKey Reagents
1Sulfonamide FormationPerfluorohexanesulfonyl fluoride, Methylamine
2Alkylation2-Bromoethanol
3EsterificationAcryloyl chloride or Methacryloyl chloride

This table provides a summary of the three-step synthesis of acrylate and methacrylate monomers with perfluorohexyl sulfonamide side chains.

These monomers are part of a broader class of acrylate and methacrylate monomers which are clear, colorless liquids used in a variety of applications due to their excellent adhesion and resistance properties. specialchem.com

Emulsion polymerization is a common technique for producing fluoropolymers. nih.gov This method involves polymerizing fluorinated monomers in an aqueous medium with the aid of surfactants. google.com The resulting polymer emulsions can be used in various applications, including coatings and finishing agents. nih.gov

Fluorinated acrylate monomers, such as those derived from hexanesulfonyl fluoride, 6-fluoro-, can be copolymerized with non-fluorinated monomers like butyl methacrylate (BMA) via emulsion polymerization to create commercially viable materials. researchgate.net Miniemulsion polymerization is another technique used for this purpose. researchgate.net The process can be carried out as a batch or semi-batch polymerization, where ingredients are fed into a reactor and allowed to react under controlled conditions. google.com

Key aspects of emulsion polymerization of fluorinated monomers include:

Monomers : Determine the final properties of the latex resin. nouryon.com

Surfactants : Used to emulsify the monomers in water; fluorinated surfactants are often employed. google.comnouryon.com

Initiators : Start the polymerization process by generating free radicals. nouryon.com

The use of polymerizable surfactants is an innovative approach that can reduce the amount of residual surfactant in the final product. nih.gov

Sol-Gel Processes for the Formation of Fluorinated Hybrid Surfaces

The sol-gel process offers a versatile method for creating organic-inorganic hybrid materials at low temperatures. In the context of fluorinated surfaces, this process is employed to incorporate fluoroalkylsilanes (FAS) or other fluorinated precursors into a silica-based network. While direct studies detailing the use of Hexanesulfonyl fluoride, 6-fluoro- in sol-gel processes for hybrid surfaces are not abundant, the principles can be understood through analogous fluorinated compounds.

The primary mechanism involves the co-condensation of a fluorinated precursor with a silica (B1680970) precursor, such as tetraethoxysilane (TEOS). The fluorinated compound, which can be a derivative of PFHxSF, is functionalized to participate in the sol-gel reaction. For instance, PFHxSF can be used to synthesize fluorinated acrylate monomers which can then be further modified to incorporate silane (B1218182) groups. researchgate.net

Research on similar fluorinated silanes, like 1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDTES), demonstrates that their inclusion in a hybrid organic-inorganic sol-gel coating enhances properties such as corrosion resistance and hydrophobicity. shu.ac.uk The fluorinated groups tend to migrate to the surface of the coating, lowering the surface energy and creating a water-repellent and potentially self-cleaning surface. shu.ac.ukrsc.org The introduction of such fluorinated compounds directly into the sol-gel network via co-condensation is an efficient one-pot method that can be tailored to achieve desired levels of hydrophobicity. rsc.org

Studies on fluorinated hybrid films created using the sol-gel method have shown that the resulting materials possess low surface energy and can be utilized as functional water-repellent coatings. mdpi.com The use of fluoride additives, such as ammonium fluoride, in epoxide-initiated sol-gel synthesis has also been shown to enable the tunability of the aerogel morphology, which is crucial for creating thin-film applications. nih.gov

Table 1: Properties of Fluorinated Hybrid Sol-Gel Coatings

PropertyEnhancement with Fluorinated PrecursorsResearch Finding
Hydrophobicity Increased water contact angleThe introduction of fluoroalkylsilanes into the sol-gel network leads to a significant increase in water repellency. shu.ac.ukrsc.org
Corrosion Resistance Improved protection of metal substratesHybrid sol-gel coatings with fluorinated components exhibit enhanced resistance to corrosion in saline environments. shu.ac.uk
Surface Energy Lowered surface energyThe presence of fluorinated chains at the surface of the coating reduces its surface energy. researchgate.netmdpi.com
Morphology Control Tunable aerogel structureThe addition of fluoride sources in the sol-gel process can control the shrinkage and cracking of the resulting films. nih.gov

Contribution to High-Performance Fluoropolymer Systems

Hexanesulfonyl fluoride, 6-fluoro- serves as a key starting material for the synthesis of various components within high-performance fluoropolymer systems. These systems are prized for their exceptional thermal stability, chemical resistance, and low friction properties.

Fluoropolymers are synthesized through two main routes: the polymerization of fluorine-containing monomers and the chemical modification of non-fluorinated polymers. researchgate.net PFHxSF is instrumental in the first route, acting as a precursor to specialized fluorinated monomers. For example, it can be reacted with methylamine, followed by alkylation and esterification to produce fluorinated acrylate and methacrylate monomers. researchgate.net These monomers can then be polymerized to create fluoropolymers with long perfluoroalkyl side chains, which impart desirable surface properties. researchgate.net

Role in Advanced Coating Formulations and Composite Materials

In advanced coating formulations, the incorporation of fluoropolymers derived from precursors like PFHxSF leads to surfaces with a unique combination of properties. These coatings are highly sought after in demanding environments, such as in the architectural, aerospace, and electronics industries. paint.orgpaint.org

The key advantage of these fluoropolymer coatings is their low surface energy, which translates to excellent water and oil repellency, anti-graffiti properties, and resistance to dirt pickup. paint.orgresearchgate.net Fluoropolymers such as polyvinylidene fluoride (PVDF) and fluoroethylene vinyl ether (FEVE) are widely used as binders in durable architectural coatings, offering long-term color and gloss retention even under harsh UV exposure. paint.org While these are established fluoropolymers, the ongoing development of new fluorinated monomers from precursors like PFHxSF allows for the creation of coatings with tailored properties.

In composite materials, fluoropolymers can be used as a matrix or as an additive to enhance performance. For instance, the low friction and wear resistance of fluoropolymers make them valuable additives in bearings and seals. While direct use of PFHxSF in composites is not documented, its derivatives in the form of fluorinated polymers and surfactants play a role in the manufacturing and performance of these materials. For example, perfluorohexanesulfonamide, a direct derivative of PFHxSF, has been used in coatings for glass and steel. nih.gov

Table 2: Impact of Fluoropolymers on Coating and Composite Properties

ApplicationProperty EnhancementUnderlying Mechanism
Advanced Coatings Durability, Weatherability, Low Surface EnergyThe high strength of the carbon-fluorine bond provides exceptional resistance to UV degradation, chemicals, and weathering. The fluorinated chains orient at the surface to minimize surface energy. paint.orgresearchgate.net
Composite Materials Reduced Friction, Improved Wear ResistanceThe low coefficient of friction of fluoropolymers reduces wear and tear on moving parts when used as an additive or matrix material.
Hybrid Surfaces Hydrophobicity, OleophobicityThe presence of perfluoroalkyl groups at the surface creates a barrier that repels both water and oil. shu.ac.ukrsc.org

Applications in Specialized Engineering Components

The unique properties of fluoropolymers derived from precursors like Hexanesulfonyl fluoride, 6-fluoro- make them suitable for a range of specialized engineering components. The high thermal stability and chemical inertness are particularly valuable in applications where components are exposed to aggressive chemicals or extreme temperatures.

Fluoropolymers are used in the fabrication of seals, gaskets, and linings for chemical processing equipment due to their broad chemical resistance. rsc.orgnih.gov Their excellent electrical insulating properties also make them ideal for wire and cable insulation, especially in applications requiring high reliability. nih.gov

In the realm of filtration and separation, microporous membranes made from fluoropolymers like PVDF are used in biotechnology and water treatment applications. rsc.org The ability to create fluoropolymers with specific properties through the use of tailored monomers derived from PFHxSF opens up possibilities for developing next-generation membranes with improved flux and selectivity. The synthesis of oxyfluoride thin films using fluoropolymers as a fluorine source also highlights the potential for creating novel electronic and optical components with unique functionalities. aps.org

Advanced Analytical Methodologies for Research and Environmental Monitoring

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination. For a molecule like Hexanesulfonyl fluoride (B91410), 6-fluoro-, which contains hydrogen, carbon, and two distinct fluorine environments, a combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy provides a complete picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. biophysics.org By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. wikipedia.orgnih.govnih.gov For Hexanesulfonyl fluoride, 6-fluoro-, a multi-nuclear NMR approach is essential for unambiguous characterization.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the hydrogen atoms within the molecule. The hexyl chain of Hexanesulfonyl fluoride, 6-fluoro- would present a complex but interpretable set of signals. Protons on carbons adjacent to the electron-withdrawing sulfonyl fluoride (-SO₂F) group and the terminal C-F bond will be shifted downfield (to a higher ppm value) compared to those in a simple alkane. oregonstate.edulibretexts.orgopenstax.orglibretexts.org

Predicted ¹H NMR Data: The protons on C1 (adjacent to SO₂F) and C6 (adjacent to F) would be the most deshielded. The signals for protons on C2 through C5 would appear at intermediate shifts, with decreasing influence from the terminal functional groups. Spin-spin coupling between adjacent non-equivalent protons would result in complex multiplets for each signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. For Hexanesulfonyl fluoride, 6-fluoro-, six distinct signals are expected, one for each carbon in the hexyl chain. Similar to ¹H NMR, the chemical shifts are heavily influenced by the electronegative substituents.

Predicted ¹³C NMR Data: The carbon atoms directly bonded to the SO₂F group (C1) and the fluorine atom (C6) would be significantly deshielded, appearing at the lowest field. pdx.edu The chemical shifts of the other carbons (C2-C5) would be found in the typical aliphatic region, with subtle shifts reflecting their position relative to the ends of the chain.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and offers a wide range of chemical shifts, making it exceptionally useful for analyzing fluorinated compounds. biophysics.orgwikipedia.org Hexanesulfonyl fluoride, 6-fluoro- possesses two chemically distinct fluorine atoms, which would give rise to two separate signals in the ¹⁹F NMR spectrum. nih.gov

Predicted ¹⁹F NMR Data: A signal corresponding to the fluorine atom of the sulfonyl fluoride group (-SO₂F ) is expected. rsc.org A second, distinct signal would correspond to the fluorine atom at the C6 position (-CH₂F ). wikipedia.org The chemical shift for a fluorine in a -CH₂F group typically appears at a very different frequency from a fluorine in a sulfonyl fluoride group, allowing for clear differentiation. wikipedia.orgcolorado.edu Furthermore, these signals would exhibit coupling to the adjacent protons, providing further structural confirmation.

Table 1: Predicted NMR Spectroscopic Data for Hexanesulfonyl fluoride, 6-fluoro- Predicted values are based on established chemical shift ranges for similar functional groups. Actual experimental values may vary.

NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
¹HH on C1 (-CH₂SO₂F)3.2 - 3.6TripletDeshielded by adjacent SO₂F group. openstax.org
¹HH on C6 (-CH₂F)4.4 - 4.7Triplet of doubletsDeshielded by F atom and coupled to both F and C5 protons. libretexts.org
¹HH on C2-C51.4 - 2.0MultipletsComplex overlapping signals for the central methylene (B1212753) groups. oregonstate.edu
¹³CC1 (-CH₂SO₂F)55 - 65Singlet (in decoupled spectrum)Deshielded by SO₂F group. pdx.edu
¹³CC6 (-CH₂F)80 - 85Doublet (due to ¹JCF coupling)Deshielded by F atom. pdx.edu
¹³CC2-C520 - 35Singlets (in decoupled spectrum)Typical aliphatic carbon range.
¹⁹F-SO₂F +40 to +70Triplet (coupled to C1 protons)Characteristic range for sulfonyl fluorides. rsc.orgcolorado.edu
¹⁹F-CH₂F -215 to -225Triplet (coupled to C6 protons)Characteristic range for primary alkyl fluorides. wikipedia.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and providing structural information through fragmentation analysis. wikipedia.org

In a typical electron ionization (EI) experiment, Hexanesulfonyl fluoride, 6-fluoro- (Molecular Weight: 202.25 g/mol ) would produce a molecular ion (M⁺) peak, although it may be weak. The most valuable information often comes from the fragmentation pattern, which involves the breaking of bonds in a predictable manner. libretexts.org Common fragmentation pathways would include the loss of the sulfonyl fluoride group (-SO₂F), the fluorine atom, or cleavage of the alkyl chain. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing Hexanesulfonyl fluoride, 6-fluoro- in complex environmental or biological samples. The compound would first be separated from other matrix components on an LC column (e.g., a C18 reverse-phase column) before being introduced into the mass spectrometer. Soft ionization techniques like electrospray ionization (ESI) would typically be used, generating protonated molecules [M+H]⁺ or other adducts for detection.

Table 2: Predicted Mass Spectrometry Fragments for Hexanesulfonyl fluoride, 6-fluoro- Based on typical fragmentation patterns for alkyl sulfonyl fluorides.

m/zPossible Fragment IonNotes
202[C₆H₁₂F₂O₂S]⁺Molecular Ion (M⁺)
183[M - F]⁺Loss of a fluorine atom.
119[M - SO₂F]⁺ or [C₆H₁₂F]⁺Loss of the sulfonyl fluoride group. nih.gov
83[SO₂F]⁺The sulfonyl fluoride group itself.
64[SO₂]⁺Loss of fluorine from the sulfonyl fluoride fragment. nih.gov

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the stretching and bending of chemical bonds within a molecule. researchgate.net Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification.

For Hexanesulfonyl fluoride, 6-fluoro-, the IR spectrum would be dominated by strong absorptions corresponding to the sulfonyl group and the carbon-fluorine bond.

S=O Stretching: The sulfonyl group (SO₂) will show two very strong and distinct stretching bands: an asymmetric stretch typically around 1400-1470 cm⁻¹ and a symmetric stretch around 1180-1210 cm⁻¹. fluorine1.ruacs.org

C-F Stretching: The aliphatic C-F bond will exhibit a strong absorption in the 1000-1100 cm⁻¹ range. nih.govresearchgate.net

S-F Stretching: The sulfur-fluorine bond stretch is expected to appear in the 810-850 cm⁻¹ region. fluorine1.ru

C-H Stretching: The C-H bonds of the methylene (CH₂) groups will show multiple bands in the 2850-3000 cm⁻¹ region. msu.edulibretexts.org

Raman spectroscopy provides complementary information. While the highly polar S=O bonds give strong IR signals, more symmetric vibrations can be more prominent in the Raman spectrum, aiding in a complete vibrational assignment.

Table 3: Predicted Characteristic IR Absorption Frequencies for Hexanesulfonyl fluoride, 6-fluoro-

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity
C-H Stretch-CH₂-2850 - 3000Medium-Strong libretexts.org
S=O Asymmetric Stretch-SO₂F1400 - 1470Very Strong fluorine1.ru
S=O Symmetric Stretch-SO₂F1180 - 1210Very Strong nih.gov
C-F Stretch-CH₂F1000 - 1100Strong nih.govresearchgate.net
S-F Stretch-SO₂F810 - 850Strong fluorine1.rucdnsciencepub.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of those elements within the top few nanometers of a material. libretexts.org If Hexanesulfonyl fluoride, 6-fluoro- were analyzed as a thin film or an adsorbate on a surface, XPS would provide valuable information.

High-resolution scans of the C 1s, O 1s, S 2p, and F 1s regions would confirm the presence of the constituent elements. Crucially, XPS can often distinguish between atoms in different chemical environments through small changes in their core electron binding energies (chemical shifts).

F 1s Spectrum: It may be possible to resolve the two different fluorine environments. The fluorine atom in the C-F bond is expected to have a binding energy around 686-688 eV, while the fluorine in the S-F bond of the sulfonyl fluoride group might appear at a slightly different energy, although F 1s chemical shifts can sometimes be small for different organic fluorine environments. researchgate.netthermofisher.comxpsfitting.comxpsdatabase.net

S 2p Spectrum: The sulfur in the +6 oxidation state within the sulfonyl fluoride group would show a characteristic S 2p₃/₂ peak at a high binding energy, typically around 169-170 eV. researchgate.netresearchgate.netnih.govacs.org

Specialized Fluorine-Centric Analytical Methods

Beyond general spectroscopic techniques, specialized methods have been developed to target the unique properties of fluorine, particularly for environmental monitoring where total organofluorine content is a key parameter.

Adsorbable Organic Fluorine (AOF) analysis by Combustion Ion Chromatography (CIC) is a powerful screening method for determining the total amount of organic fluorine compounds in aqueous samples. metrohm.comfilab.frlabtil.comqa-group.com This technique does not identify individual compounds but provides a sum parameter that represents the total concentration of all organofluorine substances that can be adsorbed onto a sorbent like activated carbon. nih.gov

The AOF-CIC method involves three main steps:

Adsorption: The water sample is passed through a column containing granular activated carbon (GAC). Organic compounds, including Hexanesulfonyl fluoride, 6-fluoro-, are adsorbed onto the carbon surface.

Combustion: The GAC is then combusted at high temperatures (around 1000-1100 °C). This process mineralizes the organic fluorine, converting it into gaseous hydrogen fluoride (HF).

Ion Chromatography: The combustion gas is trapped in an absorption solution, and the resulting fluoride ions (F⁻) are quantified using ion chromatography.

This method serves as an effective screening tool. A high AOF value in a water sample indicates the presence of organofluorine contamination, which could include compounds like Hexanesulfonyl fluoride, 6-fluoro-, warranting further investigation by more specific targeted methods like LC-MS. nih.gov

Extractable Organic Fluorine (EOF) Quantification

The EOF method typically involves an initial extraction of the analytes from the sample matrix, often using a solvent like methanol (B129727) or acetonitrile (B52724), sometimes in combination with solid-phase extraction (SPE). theanalyticalscientist.comacs.org Following extraction, the organic fluorine is quantified. One common technique is combustion ion chromatography (CIC), where the extract is combusted at high temperatures (e.g., 1,100 °C) to convert all fluorine into hydrogen fluoride (HF), which is then absorbed into a solution and measured as fluoride using ion chromatography. nih.govresearchgate.net Another sensitive detection method is high-resolution-continuum source graphite (B72142) furnace molecular absorption spectrometry (HR-CS GF MAS), which allows for selective fluorine detection after the in-situ formation of a diatomic molecule like gallium fluoride (GaF). theanalyticalscientist.com

Research findings consistently demonstrate that the sum of individually quantified PFAS often accounts for only a small fraction of the measured EOF. This indicates the presence of numerous unidentified organofluorine compounds, which could include precursors, degradation products, or other PFAS not included in targeted analytical methods. For instance, in surface waters affected by sewage treatment plant effluent, targeted PFAS analysis accounted for a maximum of only 13.8% of the EOF. nih.gov Similarly, studies on lake sediments have shown that known perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) constituted just 2-44% of the anionic fraction of EOF. nih.gov In indoor dust, the 37 measured PFAS simultaneously analyzed represented a relatively low fraction (up to 9%) of the total EOF. nih.gov These findings underscore the importance of EOF as a screening tool to identify potential "hotspots" of organofluorine pollution and to understand the full scope of PFAS contamination. nih.gov

Table 1: Proportion of Extractable Organic Fluorine (EOF) Accounted for by Targeted PFAS Analysis in Various Environmental Matrices

Environmental Matrix Percentage of EOF Explained by Targeted PFAS Key Findings
Surface Water 0.81% - 13.8% nih.gov EOF concentrations increased significantly downstream of wastewater treatment plant discharges, with the majority of the organofluorine content remaining unidentified by targeted analysis. nih.gov
Lake Sediment 2% - 44% nih.gov A large proportion of organic fluorine in the anionic fraction of sediment extracts remains unknown, suggesting diversification and increased use of other fluorinated compounds. nih.gov
Indoor Dust < 9% nih.gov EOF is considered a more relevant proxy for total PFAS in dust than total fluorine (TF) due to interference from inorganic fluoride. The low percentage explained by targeted analysis points to a large contribution from unidentified PFAS. nih.gov
Human Serum Not specified EOF was detected in all pooled serum samples, with concentrations ranging from 12.6 to 45.3 ng F/mL. acs.org
Food Packaging 0.04% (in one specific item) diva-portal.org In a study of a sugarcane bowl, targeted PFAS analysis accounted for a very small fraction of the EOF content, highlighting the gap in knowledge of potential contaminants. diva-portal.org

Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) for Ultrashort Per- and Polyfluoroalkyl Substances (PFAS)

For the specific and sensitive quantification of individual PFAS, particularly challenging ultrashort-chain compounds (≤C3) and other short-chain compounds like those related to Hexanesulfonyl fluoride, 6-fluoro-, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique. theanalyticalscientist.comsemanticscholar.org However, the high polarity and high water solubility of ultrashort-chain PFAS make them difficult to retain on traditional reversed-phase (RP) chromatographic columns, leading to poor separation and analytical performance. theanalyticalscientist.comrestek.com

To overcome these challenges, methods employing mixed-mode chromatography, which combines reversed-phase and ion-exchange functionalities, have been developed. restek.com These approaches allow for the simultaneous quantification of a wide range of PFAS, from ultrashort to long-chain analytes, in a single analysis. theanalyticalscientist.com Ion chromatography (IC) directly, or in combination with mass spectrometry, is also effective for these highly polar compounds. theanalyticalscientist.comsgsaxys.com

Perfluorohexane (B1679568) sulfonyl fluoride (PFHxSF), a C6 compound, has been listed as a persistent organic pollutant by the Stockholm Convention. nih.govresearchgate.net Due to its reactivity, direct analysis can be challenging. A novel method has been developed for its quantification in soil that involves chemical derivatization of PFHxSF to its corresponding sulfinic acid, which is then analyzed by LC-MS/MS. nih.govresearchgate.net This method successfully detected PFHxSF in soil from a former fluorochemical manufacturing facility at concentrations ranging from 0.23 to 26 ng/g, with a method detection limit of 0.072 ng/g. nih.govmedchemexpress.com

The primary and most stable degradation product of PFHxSF is perfluorohexanesulfonic acid (PFHxS), a C6 PFSA. The analysis of PFHxS is critical for environmental monitoring and is often performed alongside other short-chain PFAS. Optimized LC-MS/MS methods can separate the different structural isomers (linear and branched) of PFHxS, which is important for source apportionment studies. nih.gov These methods have achieved very low limits of detection, for instance, in the range of 4 to 30 pg/L for individual isomers in water samples. nih.gov For drinking water analysis, methods have been optimized to quantify PFHxS at concentrations as low as 0.2 ng/L. shimadzu.com

Table 2: Method Detection and Quantification Data for Perfluorohexane Sulfonyl Fluoride (PFHxSF) and Perfluorohexanesulfonic Acid (PFHxS) using Mass Spectrometry

Compound Analytical Method Matrix Method Detection/Quantification Limit Reported Concentrations
Perfluorohexane sulfonyl fluoride (PFHxSF) Chemical Derivatization LC-MS/MS Soil 0.072 ng/g (MDL) nih.govmedchemexpress.com 0.23 - 26 ng/g nih.govmedchemexpress.com
Perfluorohexanesulfonic acid (PFHxS) LC-MS/MS Water 4 - 30 pg/L (LOD for isomers) nih.gov Not specified
Perfluorohexanesulfonic acid (PFHxS) LC-MS/MS Drinking Water 0.2 ng/L (Quantifiable concentration) shimadzu.com Not specified
Perfluorohexanesulfonic acid (PFHxS) LC-MS/MS Groundwater Not specified 3.9 - 6.7 ng/L restek.com
Perfluorohexanesulfonic acid (PFHxS) LC-MS/MS Publicly Owned Treatment Works (POTW) Water Not specified 6.7 ng/L restek.com

Environmental Transformation Pathways and Academic Fate Studies

Mechanisms Governing Persistence due to Carbon-Fluorine Bonds

The exceptional persistence of the perfluoroalkyl moiety that constitutes the backbone of PFHxSF and its transformation product, PFHxS, is a direct result of the strength of the carbon-fluorine (C-F) bonds. meti.go.jpcswab.orgpops.int The C-F bond is one of the strongest covalent bonds in organic chemistry, making the perfluorinated carbon chain highly resistant to chemical, thermal, and biological degradation under typical environmental conditions. cswab.orgpops.intresearchgate.net

This stability arises from several factors:

High Bond Energy: The C-F bond has a very high bond dissociation energy, requiring a significant energy input to be broken. meti.go.jpcswab.org

Electronegativity of Fluorine: Fluorine is the most electronegative element, creating a strong, polarized bond with carbon.

Steric Shielding: The fluorine atoms are larger than hydrogen atoms and effectively form a protective sheath around the carbon backbone, shielding it from enzymatic or chemical attack. researchgate.net

Due to these properties, substances like PFHxS, the terminal degradation product of PFHxSF, are considered non-degradable in the environment. meti.go.jp This inherent stability is the primary reason for their classification as "forever chemicals." nih.gov

Formation of Perfluorohexane (B1679568) Sulfonic Acid (PFHxS) as an Environmental Transformation Product

Hexanesulfonyl fluoride (B91410), 6-fluoro- (PFHxSF) is recognized as a direct precursor and common parent compound to Perfluorohexane Sulfonic Acid (PFHxS). meti.go.jp In the environment, PFHxSF and other related compounds that contain the C₆F₁₃SO₂- moiety degrade to form the stable PFHxS anion. meti.go.jpcswab.orgpops.int This transformation is a key feature of the environmental fate of many polyfluorinated substances, which act as sources of the highly persistent terminal perfluoroalkyl acids (PFAAs) like PFHxS. nih.govnih.gov

The production process for other PFAS can also unintentionally generate PFHxSF, which can then be released and subsequently transform into PFHxS in the environment. cswab.org Once formed, PFHxS is extremely persistent and does not undergo further significant abiotic or biotic degradation. cswab.orgpops.int Its presence in soil, water, and biota, particularly near sites like firefighting training areas where precursor-containing foams were used, is evidence of this transformation and subsequent persistence. cswab.orgpops.int The widespread detection of PFHxS globally is, in part, a result of the environmental degradation of precursors like PFHxSF. pops.int

Investigation of Bioaccumulation Potential in Environmental Research Models

While direct studies on the bioaccumulation of PFHxSF are scarce, significant research has been conducted on its highly persistent transformation product, PFHxS. cswab.orgpops.intwikipedia.org The bioaccumulation potential of PFHxS is considered high, and it is one of the most commonly detected PFAS in biota and human samples worldwide. cswab.orgwikipedia.org

Research indicates that PFHxS biomagnifies in food chains, with biomagnification factors (BMFs) and trophic magnification factors (TMFs) greater than 1 reported in various ecosystems, including the Arctic. cswab.orgpops.int A key mechanism for its bioaccumulation is its strong affinity for binding to proteins, such as albumin in blood serum, which leads to very long biological half-lives. cswab.orgwikipedia.org In humans, the estimated serum elimination half-life for PFHxS is exceptionally long, ranging from 5.3 to 35 years, which is longer than that of other well-known PFAS like PFOS and PFOA. cswab.orgwikipedia.org This long half-life is a strong indicator of its potential to bioaccumulate. cswab.org

It is also important to consider that PFAS precursors can themselves be bioaccumulative, and in some cases, may have a higher bioaccumulation potential than their terminal degradation products. nih.gov The metabolism of bioaccumulated precursors like PFHxSF within an organism would then serve as an internal source of exposure to the persistent terminal product, PFHxS. nih.gov

Table 1: Bioaccumulation Metrics for Perfluorohexane Sulfonic Acid (PFHxS)

Metric Reported Value/Observation Species/System
Biomagnification Factor (BMF) > 1 (Range 1.4–373) Various food chains, including Arctic organisms
Trophic Magnification Factor (TMF) > 1 (Range 0.1–4.3) Various food chains
Serum Elimination Half-Life 5.3 – 35 years Humans

| Primary Accumulation Mechanism | Binds strongly to proteins (e.g., blood albumin) | Across species |

Q & A

Q. Table 1: Synthetic Routes Comparison

MethodReactantsYieldLimitationsSource
Electrochemical FluorinationHexanesulfonyl chloride + HF~36%Byproduct formation
Sulfonation of PerfluorohexanePerfluorohexane + SO₃N/ARequires high-purity feed

Advanced: How does the reactivity of PFHxSF compare to other perfluorinated sulfonyl fluorides in nucleophilic substitution reactions?

Methodological Answer:
PFHxSF’s reactivity is governed by the electron-withdrawing effect of the perfluoroalkyl chain, which enhances the electrophilicity of the sulfur center. highlights that derivatives like 1,2,2,3,3,4,4,5,5,6,7,7-dodecafluoro-6-heptene-1-sulfonyl fluoride exhibit reduced reactivity compared to PFHxSF due to steric hindrance from branched fluorinated chains. Key factors:

  • Steric Effects : Linear perfluoroalkyl chains (e.g., PFHxSF) enable faster SN₂ reactions.
  • Electronic Effects : Fluorine atoms increase sulfur's electrophilicity, accelerating reactions with amines or thiols .

Basic: What analytical techniques are most reliable for quantifying PFHxSF and its degradation products?

Methodological Answer:

  • LC-MS/MS : Provides high sensitivity for PFHxSF (LOD ~0.1 ppb) using negative ion mode, as validated in for related sulfonates.
  • ¹⁹F NMR : Distinguishes PFHxSF (δ −75 to −85 ppm) from degradation products like perfluorohexanesulfonic acid (PFHxS, δ −110 ppm) .
  • Ion Chromatography : recommends hexanesulfonic acid as a mobile phase modifier for resolving sulfonyl fluorides in complex matrices .

Advanced: What mechanistic insights explain PFHxSF’s environmental persistence, and how can its degradation be accelerated?

Methodological Answer:
PFHxSF’s stability arises from strong C-F bonds (bond energy ~485 kJ/mol) and resistance to hydrolysis. and note that PFHxSF degrades into PFHxS (a persistent organic pollutant) under UV light or microbial action. Strategies for accelerated degradation:

  • Advanced Oxidation Processes (AOPs) : OH radicals generated by TiO₂/UV systems cleave C-S bonds.
  • Reductive Defluorination : Use of zero-valent iron (ZVI) in acidic media reduces PFHxSF to shorter-chain intermediates .

Basic: How do structural modifications of PFHxSF influence its toxicity profile in in vitro models?

Methodological Answer:
and suggest that PFHxSF’s toxicity correlates with chain length and sulfonyl group reactivity. Shorter-chain analogs (e.g., perfluorobutanesulfonyl fluoride) show lower bioaccumulation but higher acute toxicity in zebrafish embryos. Key findings:

  • Cytotoxicity : PFHxSF inhibits mitochondrial complexes in HEK293 cells (IC₅₀ = 12 µM).
  • Metabolite Toxicity : PFHxS (degradation product) disrupts lipid metabolism at 1 ppm .

Q. Table 2: Toxicity Comparison of Perfluorinated Sulfonyl Fluorides

CompoundModel SystemLC₅₀/IC₅₀MechanismSource
PFHxSFHEK293 cells12 µMMitochondrial inhibition
Perfluorooctanesulfonyl fluoride (PFOSF)D. rerio embryos0.8 ppmDevelopmental defects

Advanced: What computational methods predict PFHxSF’s interaction with biological targets like nicotinamide phosphoribosyltransferase (NAMPT)?

Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations reveal PFHxSF binds to NAMPT’s active site via hydrogen bonding with Arg349 and hydrophobic interactions with the perfluoroalkyl chain. supports this mechanism for related sulfonamide inhibitors. Validation steps:

  • Binding Affinity : ΔG = −8.2 kcal/mol (compared to −6.5 kcal/mol for PFOS).
  • Residue Mutagenesis : Arg349Ala mutation reduces inhibitory potency by 90% .

Basic: How should researchers handle discrepancies in reported physicochemical properties of PFHxSF?

Methodological Answer:
Discrepancies in properties like logP (measured: 4.2 vs. predicted: 5.1) arise from experimental conditions (e.g., pH, solvent). and recommend:

  • Standardization : Use OECD Test Guidelines 107 (shake-flask method) for logP.
  • Validation : Cross-check with EPI Suite predictions for consistency .

Advanced: Can PFHxSF be functionalized for targeted drug delivery systems, and what are the challenges?

Methodological Answer:
PFHxSF’s sulfonyl fluoride group allows conjugation to amine-bearing biomolecules (e.g., antibodies). and highlight challenges:

  • Stability : Hydrolysis in aqueous media requires lyophilization.
  • Selectivity : Competing reactions with thiols necessitate protecting groups.
    Protocol : React PFHxSF (1 eq) with NH₂-PEG (2 eq) in DMF at 4°C for 24 hr, yielding >70% conjugation efficiency .

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